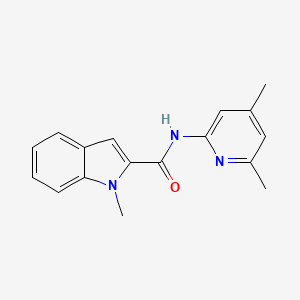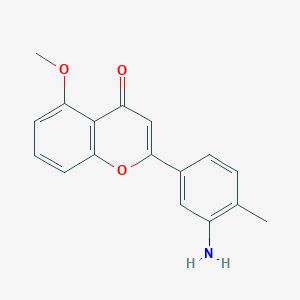
(R)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group, a pyridinyl hydrazine moiety, and a propanone backbone, making it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Hydrazine Intermediate: The initial step involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form pyridin-2-yl hydrazine.
Coupling with Propanone: The pyridin-2-yl hydrazine is then reacted with an appropriate propanone derivative under acidic or basic conditions to form the hydrazone intermediate.
Carbamate Formation: The final step involves the reaction of the hydrazone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its hydrazine and pyridinyl functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl hydrazine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The carbamate group can also undergo hydrolysis, releasing active intermediates that modulate biological pathways.
類似化合物との比較
Similar Compounds
tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate: Similar structure but without the ®-configuration.
tert-Butyl (1-oxo-1-(2-(pyridin-3-yl)hydrazinyl)propan-2-yl)carbamate: Pyridinyl group at a different position.
tert-Butyl (1-oxo-1-(2-(pyridin-4-yl)hydrazinyl)propan-2-yl)carbamate: Pyridinyl group at another different position.
Uniqueness
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is unique due to its specific ®-configuration, which can influence its binding affinity and selectivity towards molecular targets. This stereochemistry can result in distinct biological activities compared to its racemic or other positional isomers.
特性
CAS番号 |
915375-27-8 |
|---|---|
分子式 |
C13H20N4O3 |
分子量 |
280.32 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-1-oxo-1-(2-pyridin-2-ylhydrazinyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-9(15-12(19)20-13(2,3)4)11(18)17-16-10-7-5-6-8-14-10/h5-9H,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 |
InChIキー |
JWMMKCNHXSBARG-SECBINFHSA-N |
異性体SMILES |
C[C@H](C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



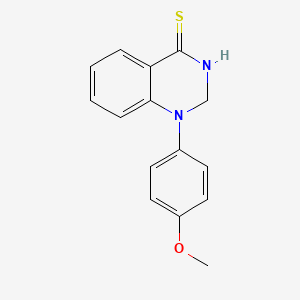
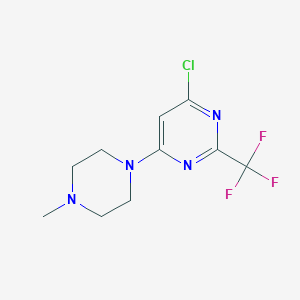

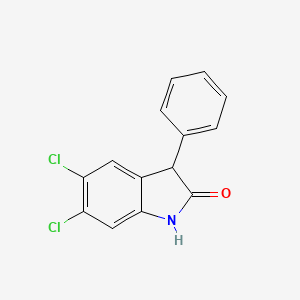
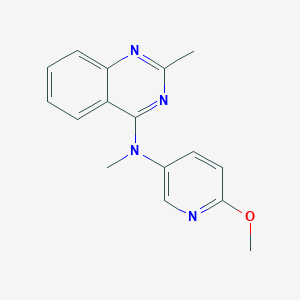
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)


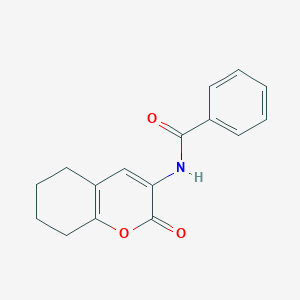
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
